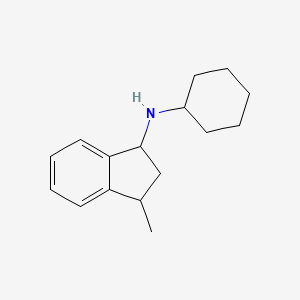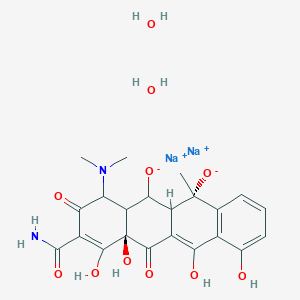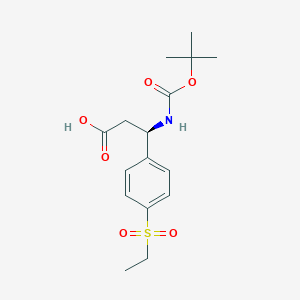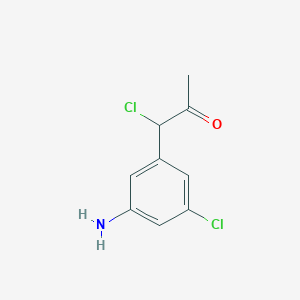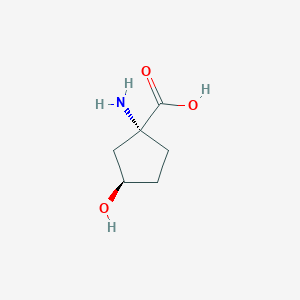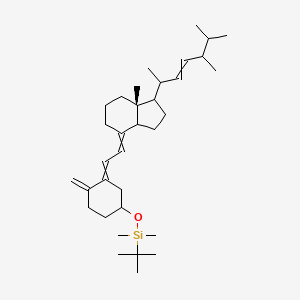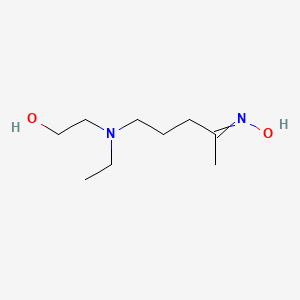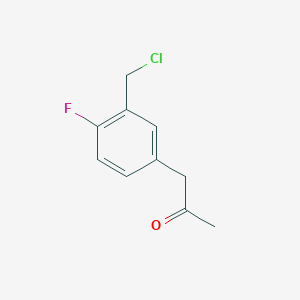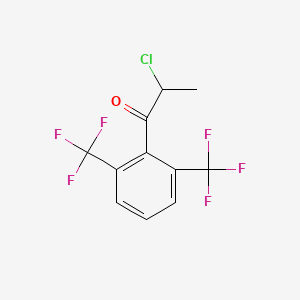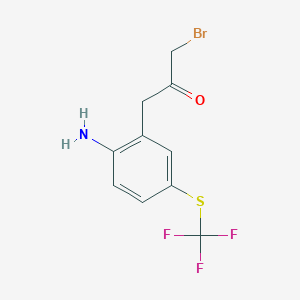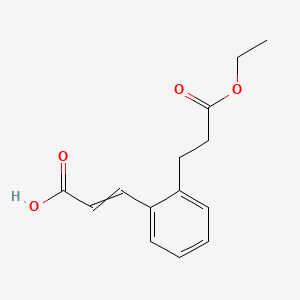
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a ketone, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-ethoxy-3-oxopropylbenzene with acrylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 3-(2-(3-carboxy-3-oxopropyl)phenyl)acrylic acid.
Reduction: Formation of 3-(2-(3-ethoxy-3-hydroxypropyl)phenyl)acrylic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the ethoxy and acrylic acid moieties.
Cinnamic acid: Contains an acrylic acid moiety but lacks the ethoxy and ketone groups.
Acetophenone: Contains a ketone group but lacks the ethoxy and acrylic acid moieties.
Uniqueness
(E)-3-(2-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethoxy group, ketone, and acrylic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-[2-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(17)10-8-12-6-4-3-5-11(12)7-9-13(15)16/h3-7,9H,2,8,10H2,1H3,(H,15,16) |
InChI Key |
RWDPCTBPLNPSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


